molecular formula C29H21ClN4O4 B7452064 CID 16196160

CID 16196160

Cat. No.: B7452064
M. Wt: 525.0 g/mol
InChI Key: LKNMQEPKFAUCGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16196160 is a chemical compound cataloged in the PubChem database. Based on general methodologies for chemical analysis (e.g., GC-MS, mass spectrometry, and vacuum distillation fractionation ), a typical characterization would include:

  • Chemical structure: Elucidated via spectral techniques (e.g., NMR, FT-IR).
  • Physicochemical properties: Molecular weight, solubility (log S), polarity (TPSA), and partition coefficients (log P) .
  • Bioactivity: Pharmacokinetic parameters such as GI absorption, BBB permeability, or enzyme interactions .

Without explicit data, these parameters remain speculative.

Properties

IUPAC Name

2-(4-phenylphenyl)-1,3-dipyridin-2-ylbenzimidazol-3-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N4.ClHO4/c1-2-10-22(11-3-1)23-16-18-24(19-17-23)29-32(27-14-6-8-20-30-27)25-12-4-5-13-26(25)33(29)28-15-7-9-21-31-28;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNMQEPKFAUCGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N3C5=CC=CC=N5)C6=CC=CC=N6.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) exhibit structural variations in methyl groups and hydroxyl substitutions, which correlate with bioactivity . For example, 30-methyl-oscillatoxin D (CID 185389) shows enhanced stability compared to oscillatoxin F (CID 156582092) due to methylation .
  • Colchicine (CID 6167) shares a tropolone ring system, but its microtubule-disrupting activity differs from oscillatoxins’ ion-channel effects .

Physicochemical Properties

A hypothetical comparison template based on :

Property CID 16196160 (Hypothetical) Oscillatoxin D (CID 101283546) Colchicine (CID 6167)
Molecular formula Not available C₃₇H₅₈O₁₀ C₂₂H₂₅NO₆
Molecular weight 654.8 g/mol 399.4 g/mol
Log P (octanol-water) 5.2 (predicted) 1.3
TPSA 156 Ų 98.7 Ų
Bioactivity Cytotoxic Anti-inflammatory

Functional Differences

  • Toxicity profiles : Oscillatoxins are marine toxins with potent cytotoxicity, whereas colchicine is a pharmaceutical agent with narrow therapeutic indices .
  • Synthetic accessibility : Boronic acid derivatives (e.g., CID 53216313) have high synthetic feasibility (score: 2.07) compared to complex natural products like oscillatoxins .

Key Research Considerations

Data Gaps : Experimental validation of this compound’s structure and bioactivity is critical. Reference methodologies include:

  • GC-MS for purity assessment .
  • In vitro assays for cytotoxicity or enzyme inhibition .

Referencing Standards : Follow journal guidelines (e.g., ACS, Analytical Chemistry) to ensure reproducibility, including detailed experimental protocols and spectral data .

Ethical Reporting: Avoid data duplication and ensure all referenced compounds are clearly annotated with PubChem IDs .

Q & A

Q. How to ensure compliance with journal-specific formatting when reporting this compound research?

  • Methodological Answer :
  • Pre-Submission Checklist : Validate adherence to guidelines (e.g., Biochemistry (Moscow)’s requirements for experimental sections).
  • Citation Management : Use Zotero or EndNote to automate references, avoiding manual errors.
  • Supporting Information : Archive spectral data, crystallographic files, and raw code in discipline-specific repositories (e.g., Cambridge Structural Database) .

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